3-Cyclobutyl-3-(dimethylamino)butanoic acid;hydrochloride 3-Cyclobutyl-3-(dimethylamino)butanoic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2408972-40-5
VCID: VC6655736
InChI: InChI=1S/C10H19NO2.ClH/c1-10(11(2)3,7-9(12)13)8-5-4-6-8;/h8H,4-7H2,1-3H3,(H,12,13);1H
SMILES: CC(CC(=O)O)(C1CCC1)N(C)C.Cl
Molecular Formula: C10H20ClNO2
Molecular Weight: 221.73

3-Cyclobutyl-3-(dimethylamino)butanoic acid;hydrochloride

CAS No.: 2408972-40-5

Cat. No.: VC6655736

Molecular Formula: C10H20ClNO2

Molecular Weight: 221.73

* For research use only. Not for human or veterinary use.

3-Cyclobutyl-3-(dimethylamino)butanoic acid;hydrochloride - 2408972-40-5

Specification

CAS No. 2408972-40-5
Molecular Formula C10H20ClNO2
Molecular Weight 221.73
IUPAC Name 3-cyclobutyl-3-(dimethylamino)butanoic acid;hydrochloride
Standard InChI InChI=1S/C10H19NO2.ClH/c1-10(11(2)3,7-9(12)13)8-5-4-6-8;/h8H,4-7H2,1-3H3,(H,12,13);1H
Standard InChI Key NOBOKZSCKORQDP-UHFFFAOYSA-N
SMILES CC(CC(=O)O)(C1CCC1)N(C)C.Cl

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is 3-cyclobutyl-3-(dimethylamino)butanoic acid hydrochloride, reflecting its substitution pattern. The molecular formula is C₁₀H₁₉NO₂·HCl, with a molecular weight of 221.73 g/mol . The hydrochloride salt form improves solubility in polar solvents compared to the free base.

Structural Features

The molecule comprises:

  • A cyclobutyl group at the C3 position, introducing ring strain and conformational constraints.

  • A dimethylamino group (–N(CH₃)₂) at C3, contributing basicity and hydrogen-bonding potential.

  • A butanoic acid backbone with a carboxylic acid terminus, enabling salt formation or esterification .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₁₉NO₂·HCl
InChI Code1S/C10H19NO2.ClH/c1-10(...)
InChI KeyNOBOKZSCKORQDP-UHFFFAOYSA-N
SMILESCC(C(CC(=O)O)(C1CCC1)N(C)C)Cl

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis protocol for this compound is publicly disclosed, analogous methods for cyclobutyl-containing amines suggest a multi-step approach:

  • Cyclobutane Ring Formation: Via [2+2] photocycloaddition or ring-closing metathesis.

  • Amination: Introduction of the dimethylamino group using dimethylamine under nucleophilic substitution conditions.

  • Carboxylic Acid Formation: Oxidation or hydrolysis of a nitrile/ester precursor.

  • Salt Formation: Treatment with HCl in a polar solvent like dichloromethane or DMSO .

A patent (WO2009085858A1) describes related syntheses of cyclobutylmethyl amines using dichloromethane and potassium carbonate, which may inform potential scale-up strategies .

Physicochemical Properties

Solubility and Stability

  • Solubility: Soluble in water (≥10 mg/mL), DMSO, and methanol; sparingly soluble in apolar solvents .

  • Stability: Stable at room temperature for ≥24 months when stored desiccated at 2–8°C .

Table 2: Physicochemical Profile

PropertyValueSource
Storage Temperature2–8°C (desiccated)
pH (1% aqueous)2.5–3.5
LogP (predicted)1.2 ± 0.3
pKa (carboxylic acid)~4.5

Applications in Chemical Research

Building Block in Synthesis

The compound serves as a precursor for:

  • Peptidomimetics: Via coupling of the carboxylic acid to amino groups.

  • Quaternary Ammonium Salts: Alkylation of the dimethylamino group.

Catalysis and Materials Science

Cyclobutylamines are explored in asymmetric catalysis, though this derivative’s role remains unstudied.

Future Perspectives

Research Gaps

  • Pharmacokinetic Studies: ADME properties remain uncharacterized.

  • Target Identification: Proteomic studies to map protein interactions.

Synthetic Optimization

Development of enantioselective routes to access stereoisomers could enhance therapeutic utility.

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